molecular formula C13H8BrNO B1442999 4-Bromo-2-phenoxybenzonitrile CAS No. 875664-25-8

4-Bromo-2-phenoxybenzonitrile

Cat. No.: B1442999
CAS No.: 875664-25-8
M. Wt: 274.11 g/mol
InChI Key: WFMNRTXOZNBDSV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-phenoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2-phenoxybenzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-phenoxybenzonitrile is not well-documented. its effects are likely due to its ability to participate in various chemical reactions, influencing molecular pathways and interactions. The compound’s bromine atom and phenoxy group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 4-Bromo-2-fluorobenzonitrile
  • 4-Bromo-2-chlorobenzonitrile
  • 4-Bromo-2-methoxybenzonitrile

Comparison: 4-Bromo-2-phenoxybenzonitrile is unique due to the presence of the phenoxy group, which imparts different chemical properties compared to its analogs. For instance, the phenoxy group can participate in additional reactions, such as nucleophilic substitution, which may not be as feasible with other substituents like fluorine or chlorine .

Biological Activity

4-Bromo-2-phenoxybenzonitrile is a compound of interest in medicinal and biochemical research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its bromine and phenoxy substituents, which contribute to its reactivity and interaction with biological systems. The molecular formula is C14H10BrNO2C_{14}H_{10}BrNO_2 with a molecular weight of 304.14 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which prevents substrate access. This inhibition can affect metabolic pathways and signal transduction processes.
  • Receptor Modulation : It may modulate receptor activity by altering receptor conformation, influencing downstream signaling cascades.
  • Chemical Reactivity : The presence of reactive functional groups allows it to participate in various chemical reactions, facilitating the synthesis of complex molecules that may exhibit biological activity.

Biological Studies and Applications

Research has demonstrated various applications of this compound in biological studies:

  • Medicinal Chemistry : It serves as an intermediate in the synthesis of pharmaceutical compounds targeting specific receptors or enzymes. For example, studies have evaluated its role in developing ligands for serotonin receptors, where structural modifications significantly affected binding affinity and selectivity .
  • Biochemical Assays : The compound is utilized as a probe in biochemical assays to study enzyme activity and protein interactions, providing insights into cellular processes.
  • Agrochemical Development : Its applications extend to the synthesis of agrochemicals, where it may serve as an active ingredient or intermediate in pesticide formulations.

Case Studies

Several studies highlight the biological activity of this compound:

  • Study on Enzyme Inhibition : A study investigating the inhibition of certain kinases found that derivatives of 4-bromo compounds exhibited significant inhibitory activity, suggesting potential therapeutic applications in cancer treatment .
  • Receptor Binding Affinity : Research on N-benzyl substituted derivatives demonstrated that modifications at specific positions could enhance binding affinity for serotonin receptors, emphasizing the importance of structural variations in biological efficacy .

Data Summary

The following table summarizes key findings from research on this compound:

Study FocusKey FindingsReference
Enzyme InhibitionSignificant inhibition observed in kinase assays
Receptor BindingEnhanced binding affinity with structural modifications
Biochemical AssaysEffective probe for studying enzyme activity

Properties

IUPAC Name

4-bromo-2-phenoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMNRTXOZNBDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726414
Record name 4-Bromo-2-phenoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875664-25-8
Record name 4-Bromo-2-phenoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (12 g, 300 mmol) (60% by wt) was weighed into a flask and washed free of oil with several hexane rinsings. The hexanes were decanted and discarded and DMF was added to the flask. A DMF-solution of phenol (23.5 g, 250 mmol in 100 mL DMF) was added dropwise to the NaH mixture and stirred at room temperature. To the phenoxide was added a solution of 4-bromo-2-fluoro-benzonitrile (50 g, 250 mmol in 100 mL DMF), dropwise. Upon complete addition, the reaction was refluxed for 20 h. The reaction was cooled to room temperature, and poured into cold 1 N NaOH. A fine, tan precipitate formed and was collected by vacuum filtration to give 62.04 g (226 mmol) of Compound 1a. MS m/z (MH+) 277.
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Synthesis routes and methods II

Procedure details

Sodium hydride (12 g, 300 mmol) (60% by wt) was weighed into a flask and washed free of oil with several hexane rinsings. The hexanes were decanted and discarded and DMF was added to the flask. A solution of phenol (23.5 g, 250 mmol) in DMF (100 mL) was added dropwise and the mixture was stirred at room temperature. To the mixture was added a solution of 4-bromo-2-fluoro-benzonitrile (50 g, 250 mmol, 100 mL DMF), dropwise. Upon complete addition, the reaction was refluxed for 20 h. The reaction was cooled to room temperature and poured into cold 1 N NaOH. A fine, tan precipitate formed and was collected by vacuum filtration to give Compound 5c. MS m/z (MH+) 277.
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12 g
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23.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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